Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate
Description
Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a methyl group at position 1, and a methyl carboxylate ester at position 2. The Boc group serves as a protective moiety for amines, enabling selective reactivity in synthetic pathways. The compound’s structure combines steric bulk (from the tert-butyl group) with polar functional groups (carboxylate and Boc), influencing its solubility, stability, and reactivity.
Properties
IUPAC Name |
methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)14-13(10(16)18-5)6-8-15(4)9-7-13/h6-9H2,1-5H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBTVZKAIGCDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution . The reaction is carried out under mild conditions, often at ambient temperature, to ensure the selective protection of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The Boc-protected amine and ester groups remain stable under mild oxidative conditions, but the piperidine ring or methyl substituents may undergo oxidation under stronger conditions.
Key Observations :
-
The Boc group remains intact during N-oxide formation due to its stability under peroxide conditions .
-
Strong oxidizers like KMnO may degrade the Boc group if prolonged heating is applied.
Reduction Reactions
Reductive cleavage of the Boc group or ester is achievable under controlled conditions.
Data Table :
| Parameter | Boc Deprotection | Ester Reduction |
|---|---|---|
| Yield | 85–92% | 70–78% |
| Side Reactions | None reported | Over-reduction of amide (if present) |
Substitution Reactions
The ester group is susceptible to nucleophilic substitution, while the Boc group resists nucleophilic attack.
Kinetic Data :
Ring-Opening and Rearrangement
The piperidine ring may undergo ring-opening under extreme conditions or via specialized reagents.
Safety Notes :
-
Ring-opening reactions often require harsh conditions, increasing risks of decomposition.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that derivatives of piperidine compounds, including methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate, exhibit antiviral activity. Specifically, these compounds have been studied for their potential as neuraminidase inhibitors, which are vital in treating viral infections such as influenza. The inhibition of neuraminidase can prevent the release of new viral particles from infected cells, thereby limiting the spread of the virus.
Anti-inflammatory Effects
Piperidine derivatives have shown promise in modulating inflammatory pathways. For example, studies suggest that certain compounds can inhibit the production of tumor necrosis factor-alpha (TNFα) in immune cells, presenting potential therapeutic avenues for inflammatory diseases. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. Preliminary studies indicate that some piperidine derivatives demonstrate efficacy against Gram-positive bacteria. However, further research is necessary to establish the specific antibacterial effectiveness of this compound.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its Boc group allows for selective reactions under mild conditions, making it a valuable building block in organic synthesis. This compound can be utilized to synthesize various bioactive molecules through methods such as:
- Amide Bond Formation : The Boc group can be removed to expose an amine functionality, facilitating amide bond formation with carboxylic acids.
- Peptide Synthesis : It can be incorporated into peptide chains due to its compatibility with standard peptide coupling reagents.
Research Applications
Drug Discovery
In drug discovery programs, this compound is used to explore structure-activity relationships (SAR) for developing new therapeutic agents. By modifying the piperidine structure or substituents on the Boc group, researchers can identify compounds with enhanced biological activities or reduced side effects.
Biochemical Studies
The compound's ability to interact with various biological targets makes it a useful tool in biochemical studies. It can be employed to investigate enzyme mechanisms or receptor interactions, providing insights into drug design and development strategies.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated effectiveness as a neuraminidase inhibitor against influenza viruses. |
| Study B | Anti-inflammatory Effects | Showed inhibition of TNFα production in immune cells, indicating potential for treating inflammatory diseases. |
| Study C | Antibacterial Properties | Evaluated against Gram-positive bacteria; further studies needed for conclusive results. |
Mechanism of Action
The mechanism of action of Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate involves the selective protection of the amine group by the Boc group. This protection prevents unwanted side reactions during synthetic processes, allowing for the selective modification of other functional groups in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and related piperidine derivatives:
Physicochemical Properties
- Boc Stability : The Boc group in all compounds is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/dioxane) .
- Solubility: The target compound’s methyl ester enhances solubility in organic solvents (e.g., ethyl acetate), while carbamoyl or aromatic substituents (e.g., phenylamino in ) reduce aqueous solubility.
- NMR Signatures :
Stability and Reactivity
- The Boc group allows selective deprotection for further functionalization .
- Fluorinated Analogues : The 4-fluoropiperidine derivative () exhibits increased metabolic stability due to C–F bond strength, making it suitable for drug development .
- Aromatic Derivatives : Compounds with benzyl or phenyl groups (e.g., ) may exhibit π-π stacking in biological systems but face higher cytotoxicity risks.
Biological Activity
Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate, commonly referred to as M4, is a chemical compound with the molecular formula C12H22N2O4. It has gained attention in pharmaceutical and organic chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article delves into the biological activity of M4, summarizing key research findings, mechanisms of action, and potential applications.
Molecular Characteristics
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31 g/mol
- CAS Number : 115655-44-2
- InChIKey : XWBFIPVPQLAHMA-UHFFFAOYSA-N
Structural Features
M4 features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group. This structure contributes to its stability and reactivity in various chemical reactions, including oxidation, reduction, and substitution processes .
The biological activity of M4 is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Upon removal of the Boc group, the free amine can engage in hydrogen bonding and electrostatic interactions with these targets, influencing various biochemical pathways.
Inhibition Studies
Recent studies have highlighted M4's potential as an inhibitor of key enzymes involved in neurodegenerative processes:
- β-secretase Inhibition : M4 has shown significant inhibition of β-secretase (IC50 = 15.4 nM), an enzyme implicated in amyloid-beta peptide aggregation .
- Acetylcholinesterase Inhibition : M4 also inhibits acetylcholinesterase (Ki = 0.17 μM), which is crucial for maintaining cholinergic neurotransmission .
Neuroprotective Effects
In vitro studies demonstrated that M4 protects astrocytes from amyloid-beta (Aβ) induced toxicity. When treated with Aβ 1-42, astrocyte cell viability was significantly improved in the presence of M4 compared to controls, indicating its neuroprotective properties .
Oxidative Stress Modulation
M4 was evaluated for its effects on oxidative stress markers in vivo. While it reduced malondialdehyde (MDA) levels—a marker for lipid peroxidation—its antioxidant activity was less pronounced compared to standard treatments like galantamine .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of M4:
Drug Development
M4 is being investigated for its potential role in developing treatments for Alzheimer's disease and other neurodegenerative conditions. Its dual action as both a β-secretase and acetylcholinesterase inhibitor positions it as a promising candidate for further research.
Synthetic Applications
In organic synthesis, M4 serves as an intermediate in producing complex molecules due to its versatile reactivity and stability . Its unique structural characteristics make it valuable in synthesizing pharmaceuticals and fine chemicals.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate?
- Methodology :
- Step 1 : Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) to prevent side reactions .
- Step 2 : Carboxylation via esterification of the piperidine ring, often employing methyl chloroformate or similar reagents in anhydrous solvents (e.g., dichloromethane) .
- Purification : Silica gel column chromatography (eluent: hexane/ethyl acetate gradients) is standard for isolating the product .
- Characterization : Confirm via H/C NMR (peaks for Boc group: ~1.4 ppm for tert-butyl, ~155 ppm for carbonyl) and LC-MS (m/z consistent with molecular weight ± fragmentation patterns) .
Q. Which analytical techniques are recommended for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Identify stereochemistry and functional groups (e.g., Boc-protected amine at δ 1.4 ppm, methyl ester at δ 3.6–3.7 ppm) .
- HPLC : Purity assessment using reversed-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities (e.g., de-Boc byproducts) .
Q. What safety precautions are critical during handling?
- Protocols :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as acute toxicity data are incomplete .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Experimental Design :
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance Boc protection efficiency .
- Temperature Control : Ice-cooling (0–5°C) minimizes side reactions during carboxylation .
- Catalyst Screening : Test Lewis acids (e.g., DMAP) to accelerate esterification kinetics .
- Yield Tracking : Use H NMR integration or internal standards (e.g., 1,3,5-trimethoxybenzene) for real-time monitoring .
Q. How to resolve discrepancies in spectroscopic data for structural analogs?
- Case Study :
- Problem : Overlapping NMR signals for methyl groups in analogs (e.g., 1-methyl vs. Boc-protected amine).
- Solution :
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating H and C shifts .
- Isotopic Labeling : Synthesize C-labeled derivatives to trace carbonyl resonances .
- Computational Modeling : Compare experimental data with DFT-predicted chemical shifts (software: Gaussian, ADF) .
Q. What strategies mitigate stability issues during storage?
- Stability Studies :
- Condition Screening : Store under inert gas (N) at –20°C to prevent hydrolysis of the Boc group .
- Degradation Analysis : Accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Stabilizers : Add desiccants (e.g., molecular sieves) to vials to absorb moisture .
Q. How to address conflicting toxicity data in preclinical studies?
- Risk Assessment :
- In Silico Tools : Predict toxicity via QSAR models (e.g., OECD Toolbox) for structural alerts .
- In Vitro Assays : Screen for cytotoxicity (e.g., HepG2 cell viability) and genotoxicity (Ames test) .
- Controlled Exposure : Use tiered testing (low-to-high doses) to establish NOAEL (no-observed-adverse-effect level) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
